Methyl 7-Nitroindole-3-acetate
Description
Methyl 7-Nitroindole-3-acetate (CAS: 1496-81-7) is a nitro-substituted indole derivative with the molecular formula C₁₁H₁₀N₂O₄ and a molar mass of 234.21 g/mol. It features a nitro group (-NO₂) at the 7-position of the indole ring and a methyl ester functional group at the 3-acetate position. Key physicochemical properties include a melting point of 121–122°C, a predicted boiling point of 428.9±30.0°C, and a density of 1.406±0.06 g/cm³ . The nitro group confers strong electron-withdrawing effects, influencing its electronic properties and reactivity, while the methyl ester enhances lipophilicity compared to carboxylic acid analogs. This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and pharmaceutical intermediate preparation .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-(7-nitro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O4/c1-17-10(14)5-7-6-12-11-8(7)3-2-4-9(11)13(15)16/h2-4,6,12H,5H2,1H3 |
InChI Key |
SGGUKELSEXDIDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetate Group
The acetate ester at the 3-position undergoes hydrolysis and nucleophilic substitution:
-
Base-Catalyzed Hydrolysis : Reacts with aqueous NaOH to yield 7-nitroindole-3-acetic acid.
-
Aminolysis : Reacts with hydrazines to form hydrazide derivatives, as demonstrated in the synthesis of 5-methyl-7-nitroindole-2-carbohydrazide .
Example Reaction :
This reactivity is critical for synthesizing bioactive derivatives like hydrazones .
Reduction of the Nitro Group
The nitro group at the 7-position is reducible to an amine under catalytic hydrogenation or using agents like Fe/HCl:
-
Catalytic Hydrogenation : Pd/C in methanol reduces the nitro group to an amine at 50–60°C.
-
Fe/HCl Reduction : Produces 7-aminoindole-3-acetate, a precursor for further functionalization.
Conditions and Yields :
| Reducing Agent | Temperature (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂/Pd-C | 50–60 | 7-Aminoindole-3-acetate | 85–90 | |
| Fe/HCl | 25 | 7-Aminoindole-3-acetate | 75–80 |
Electrophilic Substitution on the Indole Ring
The indole ring undergoes electrophilic substitution, with regioselectivity influenced by the nitro and acetate groups:
-
Nitration : Further nitration is hindered due to the existing electron-withdrawing nitro group .
-
Halogenation : Preferentially occurs at the 5-position due to the directing effects of the nitro group .
Cyclopropanation and Ring Expansion
This compound participates in Rh(II)-catalyzed cyclopropanation with halodiazoacetates, followed by ring expansion to form quinoline derivatives :
-
Mechanism :
-
Cyclopropanation at the 2- and 3-positions of the indole.
-
Ring-opening of the cyclopropane intermediate.
-
Elimination of H–X to form ethyl quinoline-3-carboxylates.
-
Substituent Effects on Reaction Efficiency :
| Indole Substituent Position | Yield (%) | Source |
|---|---|---|
| 5-Nitro | 69 | |
| 6-Bromo | 94 | |
| 7-Chloro | 10 |
Substituents at the 7-position significantly reduce reactivity due to steric and electronic effects .
Condensation Reactions
The acetate group reacts with β-ketoesters or diketones to form hydrazones or fused heterocycles:
-
Example : Reaction with ethyl acetoacetate yields ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazono]butanoate, confirmed by X-ray crystallography .
Crystallographic Data :
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 7-Nitroindole-3-acetate belongs to a family of indole-3-acetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Substituent Effects on Reactivity and Electronic Properties
- Nitro vs. Methyl Substituents :
- This compound (CAS: 1496-81-7): The nitro group at the 7-position increases electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to an amine). This contrasts with Ethyl 7-methylindole-3-acetate (CAS: 91957-22-1), which has a methyl group at the 7-position. The methyl group is electron-donating, reducing ring reactivity but enhancing stability .
- Methoxy Substituents : Compounds like 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) feature a methoxy group (-OCH₃), which is moderately electron-donating. This alters solubility and reactivity compared to nitro derivatives, favoring participation in hydrogen bonding .
Ester Group Variations
- Methyl vs. Ethyl Esters :
- This compound (methyl ester) has higher crystallinity and melting point (121–122°C ) compared to its ethyl ester analog, Ethyl 7-Nitroindole-3-acetate (CAS: 1496-80-6). Ethyl esters generally exhibit lower melting points due to increased molecular flexibility .
- Ethyl 7-methylindole-3-acetate (CAS: 91957-22-1) demonstrates reduced polarity compared to methyl esters, impacting solubility in organic solvents .
Carboxylic Acid Derivatives
- Ester vs. Carboxylic Acid :
Table 1: Key Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Substituent (Position) | Ester Group | Melting Point (°C) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1496-81-7 | -NO₂ (7) | Methyl | 121–122 | 234.21 | Organic synthesis, R&D |
| Ethyl 7-Nitroindole-3-acetate | 1496-80-6 | -NO₂ (7) | Ethyl | N/A | 248.23 | Intermediate in APIs |
| Ethyl 7-methylindole-3-acetate | 91957-22-1 | -CH₃ (7) | Ethyl | N/A | 217.25 | Drug discovery |
| 7-Methoxy-1H-indole-3-carboxylic acid | 128717-77-1 | -OCH₃ (7) | None | N/A | 191.18 | Marine drug research |
| 2-(7-Methyl-3-indolyl)-2-oxoacetic Acid | 408356-30-9 | -CH₃ (7) | None | N/A | 203.18 | Biochemical assays |
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for Methyl 7-Nitroindole-3-acetate to maintain its stability?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-protected containers under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Similar indole derivatives, such as Methyl indole-3-acetate, exhibit sensitivity to moisture and oxidative decomposition under ambient conditions, necessitating strict temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the nitro group (stretching vibrations ~1520–1350 cm⁻¹) and ester carbonyl (~1740–1710 cm⁻¹).
- ¹H NMR : Use CDCl₃ as a solvent (300 MHz) to resolve aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ ~3.8–4.0 ppm). Compare with synthetic analogs like Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate, where nitro substitution alters chemical shifts predictably .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Nitration of indole precursors (e.g., Methyl indole-3-acetate) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to favor regioselectivity at the 7-position.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitro derivative. Similar protocols are validated for Ethyl 7-Nitroindole-3-acetate .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP ) with a 6-31G* basis set to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). This approach, validated for thermochemical accuracy in nitroaromatics, identifies reactive sites for electrophilic substitution or hydrogen bonding .
- Compare computational results with experimental UV-Vis spectra (λmax ~300–350 nm for nitroindoles) to assess theoretical-empirical alignment .
Q. How can contradictory melting point data for this compound derivatives be resolved?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 10°C/min) under nitrogen to determine precise melting points.
- Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting thermal properties. Discrepancies in literature (e.g., 151–157°C for 5-Methylindole-3-acetic acid) often arise from varying recrystallization solvents .
Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The nitro group directs electrophiles to the 7-position due to resonance and inductive effects. Computational modeling (e.g., Natural Bond Orbital analysis) quantifies charge distribution, showing higher electron density at the 7-position compared to 5- or 6-positions.
- Experimental validation via ¹³C NMR chemical shifts (e.g., C7 downfield shift due to nitro deshielding) supports theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
